molecular formula C4H2BrClIN3 B13080327 6-Bromo-3-chloro-5-iodopyrazin-2-amine

6-Bromo-3-chloro-5-iodopyrazin-2-amine

Cat. No.: B13080327
M. Wt: 334.34 g/mol
InChI Key: JVNPAHINRRNRJS-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-5-iodopyrazin-2-amine is a chemical compound with the molecular formula C4H2BrClIN3. It is a pyrazine derivative that contains bromine, chlorine, and iodine atoms.

Preparation Methods

The synthesis of 6-Bromo-3-chloro-5-iodopyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of pyrazine derivatives under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts or under specific temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Bromo-3-chloro-5-iodopyrazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Bromo-3-chloro-5-iodopyrazin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-5-iodopyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-Bromo-3-chloro-5-iodopyrazin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C4H2BrClIN3

Molecular Weight

334.34 g/mol

IUPAC Name

6-bromo-3-chloro-5-iodopyrazin-2-amine

InChI

InChI=1S/C4H2BrClIN3/c5-1-3(7)10-2(6)4(8)9-1/h(H2,8,9)

InChI Key

JVNPAHINRRNRJS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)Br)I)Cl)N

Origin of Product

United States

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